molecular formula C3H6NaO5S B12360327 Acetic acid, sulfo-, 1-methyl ester, sodium salt

Acetic acid, sulfo-, 1-methyl ester, sodium salt

Cat. No.: B12360327
M. Wt: 177.13 g/mol
InChI Key: VKBOWQILEDQACA-UHFFFAOYSA-N
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Description

Sodium (carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S and a molecular weight of 192.12 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium (carbomethoxy)methane sulfonate can be synthesized through multiple routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10 to 50°C for about 2 hours . This reaction yields sodium (carbomethoxy)methane sulfonate with high efficiency.

Industrial Production Methods

In industrial settings, the production of sodium (carbomethoxy)methane sulfonate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Sodium (carbomethoxy)methane sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different sulfonate salts.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted sulfonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Sodium (carbomethoxy)methane sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (carbomethoxy)methane sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form coordination bonds with metal ions and participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial in its role as an enzyme inhibitor and in other biochemical processes .

Comparison with Similar Compounds

Sodium (carbomethoxy)methane sulfonate can be compared with other sulfonate compounds such as:

  • Sodium diisobutyl sulfosuccinate
  • Dioctyl sulfosuccinate sodium salt
  • Sodium diamyl sulfosuccinate

Uniqueness

What sets sodium (carbomethoxy)methane sulfonate apart is its specific structure, which allows for unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .

Properties

Molecular Formula

C3H6NaO5S

Molecular Weight

177.13 g/mol

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);

InChI Key

VKBOWQILEDQACA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)O.[Na]

Origin of Product

United States

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